REACTION_CXSMILES
|
O=S(Cl)Cl.[Br:5][C:6]1[C:7]([Cl:15])=[N:8][CH:9]=[C:10]([CH:14]=1)[C:11]([OH:13])=O.CCN(C(C)C)C(C)C.[F:25][C:26]([F:36])([F:35])[O:27][C:28]1[CH:34]=[CH:33][C:31]([NH2:32])=[CH:30][CH:29]=1.Cl>C1(C)C=CC=CC=1.C1COCC1.CN(C=O)C>[Br:5][C:6]1[C:7]([Cl:15])=[N:8][CH:9]=[C:10]([CH:14]=1)[C:11]([NH:32][C:31]1[CH:33]=[CH:34][C:28]([O:27][C:26]([F:25])([F:35])[F:36])=[CH:29][CH:30]=1)=[O:13]
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Name
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|
Quantity
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1.089 mL
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
|
1.176 g
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Type
|
reactant
|
Smiles
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BrC=1C(=NC=C(C(=O)O)C1)Cl
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.01 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.74 mL
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
0.701 mL
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Type
|
reactant
|
Smiles
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FC(OC1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Type
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CUSTOM
|
Details
|
the RM was stirred at 85° C. for 2 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
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Type
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ADDITION
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Details
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the residue was diluted with THF (10 mL)
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Type
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TEMPERATURE
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Details
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the mixture was cooled to −15° C. under argon atmosphere
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Type
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STIRRING
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Details
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stirred at RT for 1 h
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Duration
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1 h
|
Type
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EXTRACTION
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Details
|
extracted with TBME/EtOAc (4:1)
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Type
|
WASH
|
Details
|
The combined extracts were washed with aq. 1 M HCl, sat. aq. Na2CO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (Biotage Silica gel column, 50 g, cyclohexane/EtOAc from 5% to 25% EtOAc)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |